3-Pentynoic acid

Description

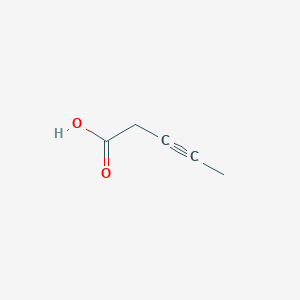

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pent-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZKVZYBUGUDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190246 | |

| Record name | 3-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36781-65-4 | |

| Record name | 3-Pentynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-3-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory and Foundational Studies of Alkynoic Acids

Milestones in the Discovery and Early Investigation of Acetylenic Acids

The journey into the world of alkynoic acids, also known as acetylenic acids, is fundamentally linked to the discovery and understanding of their defining feature: the carbon-carbon triple bond. The parent compound, acetylene, was first discovered by Edmund Davy in 1836. newworldencyclopedia.org It was later rediscovered in 1860 by French chemist Marcellin Berthelot, who gave it its current name. newworldencyclopedia.org Berthelot's work was foundational; he demonstrated that acetylene could be formed by passing an electric spark between carbon electrodes in an atmosphere of hydrogen, proving that an organic compound could be synthesized from inorganic elements. newworldencyclopedia.org He also explored its reactivity, showing it could be oxidized to produce acetic acid and oxalic acid. newworldencyclopedia.org

The first identification of a naturally occurring acetylenic fatty acid came in the late 19th century. In 1892, the French chemist Arnaud A. discovered tariric acid from the seed fat of plants from the genus Picramnia. gerli.com This discovery opened the door to the realization that acetylenic lipids, while not as common as their olefinic counterparts, are a significant class of natural products, particularly in tropical plants. gerli.com Following this, other acetylenic acids were isolated from various plant and fungal sources, expanding the known diversity of this class of compounds.

| Year | Milestone | Key Figure(s) | Significance |

| 1836 | Discovery of acetylene | Edmund Davy | First identification of the simplest alkyne, the foundational structure of acetylenic acids. newworldencyclopedia.org |

| 1860 | Rediscovery and naming of "acetylene" | Marcellin Berthelot | Coined the term "acetylene" and demonstrated its synthesis from elemental carbon and hydrogen. newworldencyclopedia.org |

| 1892 | Discovery of the first natural acetylenic fatty acid (Tariric acid) | Arnaud A. | Revealed that acetylenic acids exist in nature, specifically in the seed fat of Picramnia species. gerli.com |

| 1938 | Description of Santalbic acid (Ximenynic acid) | Madhuranah MK et al. | Identified a new acetylenic acid in the seed fat of Santalum album. gerli.com |

| 1960 | Isolation of a triynoic acid from fungi | E.R.H. Jones | Discovered a 9-carbon triynoic acid from Psilocybe sarcocephala, showing polyacetylenes in fungi. gerli.com |

| 1975 | Identification of new acetylenic acids from mosses | - | Two new acetylenic fatty acids were identified in the lipids of the moss Fontinalis antipyretica. nih.gov |

Evolution of Synthetic Strategies for Unsaturated Carboxylic Acids

The development of methods to synthesize unsaturated carboxylic acids has been a continuous effort in organic chemistry, driven by the need to create complex molecules for various applications. Early strategies often relied on the modification of naturally occurring fats and oils or on harsh oxidative and reductive processes.

One of the earliest industrial processes for producing a simple unsaturated acid involved the hydration of acetylene to form acetaldehyde, which was then oxidized to produce acetic acid. wikipedia.org While acetic acid is saturated, this pathway highlights the early use of acetylene as a key chemical feedstock. More generally, the synthesis of carboxylic acids historically involved the oxidation of corresponding primary alcohols or aldehydes. For instance, a general method for preparing 4-pentynoic acid involves the oxidation of 4-pentyn-1-ol using Jones' reagent (chromium trioxide in sulfuric acid). chemicalbook.com

The 20th century saw the advent of more sophisticated and selective synthetic methods. Key developments included:

Catalysis: The use of transition metal catalysts revolutionized organic synthesis. For example, processes were developed for the carbonylation of unsaturated hydrocarbons. A patent from 1952 describes a process for producing trans-3-pentenoic acid from butadiene and carbon monoxide using a cobalt carbonyl catalyst. google.com

Organometallic Reagents: The development of reagents like Grignard reagents and organolithium compounds provided ways to form new carbon-carbon bonds, allowing for the construction of the carbon skeleton of unsaturated acids with high precision.

Protecting Group Chemistry: The ability to selectively protect and deprotect functional groups enabled chemists to perform reactions on one part of a molecule without affecting another, which is crucial for the synthesis of complex polyfunctional acids.

These evolving strategies moved the field from reliance on simple, often non-selective reactions to highly controlled and versatile synthetic pathways, making a wide array of unsaturated and specifically alkynoic acids accessible for study.

Emergence of 3-Pentynoic Acid as a Research Target

Unlike foundational molecules with a distinct discovery event, this compound emerged as a research target due to the broader scientific interest in small, functionalized alkynes. The acetylene group is recognized as a valuable structural feature in medicinal chemistry and chemical biology. acs.org Its linear geometry and unique electronic properties can be exploited to design molecules that interact with biological targets. This has led to the synthesis and investigation of a wide variety of alkynoic acids as potential enzyme inhibitors or as building blocks for more complex pharmaceuticals. nih.gov

The study of this compound and its isomers is part of the systematic exploration of short-chain unsaturated carboxylic acids. Research into related C5 structures, such as 3-pentenoic acid, for industrial applications indicates an interest in the chemical space around five-carbon acids with unsaturation at the 3-position. google.comgoogle.com As a commercially available research chemical, this compound is used in synthetic chemistry as a building block and in screening libraries for biological activity. Its properties are well-defined, allowing for its use in developing new chemical entities.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 36781-65-4 |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.1 g/mol |

| IUPAC Name | pent-3-ynoic acid |

| SMILES | CC#CCC(=O)O |

| InChIKey | NIZKVZYBUGUDTI-UHFFFAOYSA-N |

Advanced Synthetic Methodologies for 3 Pentynoic Acid and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in 3-Pentynoic Acid Scaffolds

The construction of the carbon framework of this compound and its analogs relies on robust and efficient carbon-carbon bond-forming reactions. Modern synthetic chemistry offers a diverse toolkit for this purpose, with transition metal-catalyzed and electrosynthetic methods emerging as particularly powerful strategies.

Transition Metal-Catalyzed Coupling Reactions for Alkyne Integration

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and the synthesis of alkynoic acids is no exception. rsc.orgumb.edu A variety of transition metals, including palladium, copper, nickel, and silver, have been successfully employed in the decarboxylative coupling of alkynyl carboxylic acids, highlighting the versatility of this approach for creating C-C bonds. rsc.org These reactions provide a direct and atom-economical route to introduce the alkyne functionality into a molecular scaffold.

The general catalytic cycle for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, in a palladium-catalyzed coupling, the Pd(0) catalyst first undergoes oxidative addition with an organic halide. Subsequent transmetalation with an organometallic reagent (containing the alkyne moiety) and reductive elimination yields the desired product and regenerates the active catalyst. nih.gov

A notable example is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. umb.edu This reaction and others like it are instrumental in the synthesis of a wide range of substituted alkynes. Furthermore, transition metal-catalyzed cyclization of alkynoic acids can lead to the formation of valuable lactone structures. acs.orguniovi.esmdpi.com

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Sonogashira, Negishi, Stille Coupling | High efficiency and functional group tolerance in forming C(sp²)-C(sp) and C(sp³)-C(sp) bonds. umb.edunih.govresearchgate.netmdpi.com |

| Copper (e.g., CuI) | Sonogashira (co-catalyst), Glaser Coupling | Promotes the formation of copper acetylides, crucial for the coupling process. umb.edu |

| Nickel | Kumada Coupling | Cost-effective alternative to palladium for coupling with Grignard reagents. umb.edu |

| Gold (e.g., Au(I) complexes) | Cyclization of alkynoic acids | Effective for intramolecular additions to form lactones and other heterocycles. mdpi.commdpi.com |

Electrosynthetic Approaches Towards Unsaturated Carboxylic Acids

Electrosynthesis has emerged as a sustainable and powerful tool in organic synthesis, offering unique reactivity under mild conditions. beilstein-journals.org Electrocarboxylation, in particular, provides a direct route to carboxylic acids by utilizing carbon dioxide (CO₂) as a C1 building block. beilstein-journals.orgrhhz.net This method involves the electrochemical reduction of an organic substrate in the presence of CO₂, leading to the formation of a carboxylate anion.

For the synthesis of unsaturated carboxylic acids, such as isomers of pentenoic acid, the electrocarboxylation of corresponding dienes or alkynes is a viable strategy. beilstein-journals.org For instance, the dicarboxylation of 1,3-butadiene has been shown to produce a mixture of mono- and dicarboxylic acids. beilstein-journals.org More recently, electrochemical methods have been developed for the oxidative cleavage of alkynes to yield carboxylic acids, presenting a transition-metal-free alternative. organic-chemistry.orgnih.gov This process often involves the generation of radical intermediates under constant current in an undivided cell. organic-chemistry.orgnih.gov

| Electrosynthetic Method | Substrate | Product | Key Advantages |

|---|---|---|---|

| Electrocarboxylation | Olefins, Alkynes, Dienes | Saturated and Unsaturated Carboxylic Acids | Utilizes CO₂ as a renewable C1 source, often proceeds under mild conditions. beilstein-journals.orgrhhz.netnih.gov |

| Electrochemical Oxidative Cleavage | Terminal Alkynes | Carboxylic Acids | Avoids the use of transition metals and stoichiometric chemical oxidants. organic-chemistry.orgnih.gov |

| Anodic Decarboxylation | Malonic Acid Derivatives | Unnatural Amino Acids | Enables intramolecular C-O bond formation for the synthesis of complex cyclic structures. nih.gov |

Stereoselective Synthesis of this compound Derivatives

The biological activity of many organic molecules is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. This section explores diastereoselective and enantioselective strategies for the synthesis of chiral derivatives of this compound.

Diastereoselective Transformations (e.g., iodolactonization for controlled chiral center introduction)

Iodolactonization is a powerful and widely used method for the synthesis of lactones from unsaturated carboxylic acids. wikipedia.orgchemistnotes.com This intramolecular cyclization reaction proceeds via the formation of a halonium ion, which is then attacked by the internal carboxylate nucleophile. wikipedia.org The reaction is known for its high degree of stereocontrol, allowing for the diastereoselective introduction of new chiral centers. orgsyn.orgacs.org

The stereochemical outcome of the iodolactonization can often be controlled by the reaction conditions. For example, the cyclization can be performed under either kinetic or thermodynamic control to favor the formation of a specific diastereomer. orgsyn.org This method has been successfully applied in the synthesis of numerous natural products. wikipedia.org

| Substrate | Reagents | Product | Key Stereochemical Feature |

|---|---|---|---|

| γ,δ-Unsaturated Carboxylic Acid | I₂, NaHCO₃ | γ-Iodolactone | Diastereoselective formation of a five-membered lactone ring. wikipedia.orgchemistnotes.com |

| δ,ε-Unsaturated Carboxylic Acid | I₂, NaHCO₃ | δ-Iodolactone | Diastereoselective formation of a six-membered lactone ring. nih.gov |

| 3-Phenyl-4-pentenoic acid | I₂, K₂CO₃ (Thermodynamic) or I₂, NaHCO₃ (Kinetic) | trans or cis-Iodolactone | Control of relative stereochemistry at C4 and C5. orgsyn.org |

Enantioselective Routes to Substituted Pentynoic Acids (e.g., Ireland-Claisen rearrangement for quaternary carbon centers)

The Ireland-Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement of allyl esters to γ,δ-unsaturated carboxylic acids. chem-station.comwikipedia.orgnrochemistry.com This reaction is particularly valuable for its ability to create new carbon-carbon bonds with excellent stereocontrol. chem-station.com A significant application of this rearrangement is in the stereoselective synthesis of all-carbon quaternary centers, which are challenging structural motifs to construct. core.ac.uknih.govnih.gov

The dianionic variant of the Ireland-Claisen rearrangement, which utilizes β-hydroxy allyl esters, has been shown to proceed with high diastereoselectivity, providing access to products with multiple contiguous stereocenters. nih.gov The stereochemical outcome of the rearrangement is influenced by the geometry of the intermediate enolate, which can often be controlled by the choice of solvent and base. chem-station.comnrochemistry.com

| Reaction Variant | Substrate | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Ireland-Claisen Rearrangement | Allyl Ester | nih.govnih.gov-Sigmatropic rearrangement to a γ,δ-unsaturated carboxylic acid. chem-station.comwikipedia.orgnrochemistry.com | High stereospecificity based on enolate geometry. chem-station.comorganic-chemistry.org |

| Dianionic Ireland-Claisen Rearrangement | β-Hydroxy Allyl Ester | Formation of products with multiple contiguous stereocenters. nih.gov | High diastereoselectivity. nih.gov |

| Enantioselective Ireland-Claisen Rearrangement | Chiral Allylic Ester | Construction of all-carbon quaternary centers. core.ac.uknih.gov | High enantioselectivity and diastereoselectivity. core.ac.ukorganic-chemistry.org |

Chiral Amine Transfer and Organocatalytic Approaches in Propargylic Systems

Chiral amines are ubiquitous in natural products and pharmaceuticals, making their enantioselective synthesis a major focus of research. digitellinc.comnih.gov Propargylamines, in particular, are versatile synthetic intermediates. acs.org Recent advances in catalysis have provided powerful tools for the asymmetric synthesis of these compounds.

Copper-catalyzed hydroamination of alkenes using chiral amine transfer reagents has emerged as a highly efficient and stereoselective method for the synthesis of α-chiral amines. organic-chemistry.org This approach allows for the introduction of a chiral amine group with high enantioselectivity.

Organocatalysis, the use of small organic molecules as catalysts, has also become a cornerstone of asymmetric synthesis. clockss.org Chiral phosphoric acids and other organocatalysts have been successfully employed in the enantioselective construction of chiral propargylic systems. acs.orgrsc.org For instance, organocatalytic α-fluorination of aldehydes followed by trapping and homologation can provide optically active propargylic fluorides with high enantioselectivity. acs.org These methods offer a metal-free alternative for the creation of chiral centers in propargylic systems, which can be precursors to or derivatives of this compound.

| Methodology | Catalyst/Reagent | Key Transformation | Application |

|---|---|---|---|

| CuH-Catalyzed Hydroamination | Chiral Amine Transfer Reagent | Enantioselective synthesis of α-chiral secondary amines. organic-chemistry.org | Introduction of a chiral amine functionality. |

| Organocatalytic α-Functionalization | Chiral Proline Derivatives, Chiral Phosphoric Acids | Asymmetric α-amination, α-fluorination of carbonyl compounds. clockss.orgacs.org | Creation of chiral centers adjacent to a carbonyl group. |

| Asymmetric Alkyne Addition | Chiral Catalysts (e.g., Zn, Cu) | Enantioselective addition of alkynes to aldehydes or imines. digitellinc.comnih.gov | Synthesis of chiral propargylic alcohols and amines. nih.govchemrxiv.org |

Preparative Routes to Functionalized this compound Precursors (e.g., 2-hydroxy-4-pentynoic acid)

The synthesis of functionalized precursors is a critical step in the broader preparation of complex derivatives of this compound. One such key precursor is 2-hydroxy-4-pentynoic acid, which serves as a vital intermediate for creating 'clickable' polylactides. nih.govresearchgate.net These polymers can be easily modified, allowing for the introduction of various functional groups to tailor their physicochemical properties. nih.govresearchgate.net

Historically, the synthesis of 2-hydroxy-4-pentynoic acid involved a Reformatsky-type reaction between propargyl bromide and ethyl glyoxylate. beilstein-journals.org However, this route is fraught with practical challenges; both starting materials are expensive and unstable. nih.govbeilstein-journals.org Propargyl bromide, in particular, is shock-sensitive and poses a significant risk of thermal explosive decomposition, making the process hazardous and impractical for large-scale synthesis. nih.gov

To address these limitations, a more economical, safer, and simpler synthetic route has been developed. This modern methodology utilizes inexpensive and commercially available starting materials: diethyl 2-acetamidomalonate and propargyl alcohol. nih.govresearchgate.netbeilstein-journals.org The synthesis proceeds through the C-alkylation of the malonate with propargyl tosylate. beilstein-journals.org This is followed by a one-pot, four-step sequence that includes hydrolysis, decarboxylation, diazotization, and hydroxylation of the resulting propargylic malonate intermediate, without the need to isolate any intermediates. nih.govresearchgate.netbeilstein-journals.org

The initial step, the alkylation of diethyl 2-acetamidomalonate, has been optimized to achieve high yields. Research findings indicate that the choice of solvent and concentration plays a significant role in the reaction's efficiency.

| Entry | Solvent | Concentration of Malonate (M) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | Dioxane | 0.1 | 20 | 98 |

| 2 | Dioxane | 0.25 | 24 | 99 |

| 3 | THF | 0.1 | 120 | 55 |

Mechanistic Reactivity and Transformational Chemistry of 3 Pentynoic Acid

Alkyne Functionalization and Derivatization Reactions

The carbon-carbon triple bond in 3-pentynoic acid is a focal point for a multitude of chemical reactions, paving the way for diverse functionalization and derivatization approaches.

A significant reaction of 4-pentynoic acid and its derivatives is intramolecular cyclization, which results in the formation of heterocyclic structures like enol lactones. acs.orgacs.orgnih.gov These reactions are frequently catalyzed by transition metals such as copper, gold, silver, palladium, and ruthenium, which activate the alkyne for nucleophilic attack by the carboxylic acid. acs.orgacs.orgnih.govmdpi.comresearchgate.net For instance, copper(I)-catalyzed intramolecular cyclization of 4-pentynoic acid derivatives can selectively yield enol lactones. acs.orgacs.orgnih.gov The reaction kinetics often show a higher order in copper, suggesting that a bis-Cu intermediate is a key part of the rate-determining step. rsc.org This type of reaction can be slow, but the use of a base like triethylamine (B128534) can increase the yield. rsc.org

Notably, the cyclization of 4-pentynoic acid can be part of a "click side reaction," where under conditions typically used for copper(I)-catalyzed cycloaddition of terminal alkynes and azides, intramolecular cyclization to enol lactones can compete. acs.orgacs.orgnih.gov The choice between the desired "click" product and the enol lactone can be directed by the specific 4-pentynoic acid derivative used. acs.orgacs.orgnih.gov Furthermore, a supramolecular catalyst, created by extracting tetrachloroaurate (B171879) into an interfacially cross-linked reverse micelle, has demonstrated high activity and selectivity for the cyclization of 4-pentynoic acid. iastate.edu This "metalloenzyme" mimic appears to bind the carboxylic acid of the substrate, leading to a constant local concentration and a zero-order reaction rate. iastate.edu

Table 1: Research Findings on Intramolecular Cyclization of Pentynoic Acids

| Catalyst System | Substrate | Product(s) | Key Findings | Reference(s) |

| Copper(I) | 4-Pentynoic acid derivatives | Enol lactones or 1,2,3-triazole click products | Can be a "click side reaction"; selectivity is possible. acs.orgacs.orgnih.gov | acs.orgacs.orgnih.gov |

| XantphosCu(I) with Et3N | 4-Pentynoic acid | Enol lactone | Reaction follows a dinuclear mechanism; base increases yield. rsc.org | rsc.org |

| Au@ICRM(2) | 4-Pentynoic acid | Enol lactone | Metalloenzyme-mimicking catalyst with high activity and selectivity. iastate.edu | iastate.edu |

| Palladium catalyst | 4-Pentynoic acid with 1-bromo-1-alkynes | Ynenol lactones | Yields biologically active products. scientificlabs.co.uk | scientificlabs.co.uk |

| Mercury(II) salts | 4-Pentynoic acid derivatives | γ-methylene butyrolactones | Proceeds via organomercural intermediates. beilstein-journals.org | beilstein-journals.org |

The triple bond of this compound is receptive to a broad spectrum of intermolecular addition reactions. For example, rhodium(I) complexes have been shown to catalyze the Z-selective anti-Markovnikov addition of carboxylic acids to terminal alkynes. uniovi.es While much of the research has centered on terminal alkynes due to their higher reactivity, protocols for the hydro-oxycarbonylation of internal alkynes are emerging. researchgate.net A significant challenge with non-symmetrically substituted internal alkynes is controlling the regio- and stereoselectivity of the addition, as up to four isomeric products can be formed. researchgate.net

The dual functionality of this compound makes it a prime candidate for cascade and multicomponent reactions, which allow for the construction of complex cyclic and polycyclic structures in a single step. mdpi.comresearchgate.net These reactions often involve the initial metal-catalyzed cycloisomerization of the alkynoic acid to an enol lactone intermediate. mdpi.comresearchgate.net This is followed by a nucleophilic attack from a dinucleophile, leading to a ketonamide that can then cyclize. mdpi.comresearchgate.net

A variety of metals, including gold, copper, and iron, have been used to catalyze these cascades. researchgate.netresearchgate.netd-nb.info For instance, iron dibromide in the presence of pyridine (B92270) has been shown to be an effective catalyst for the reaction between alkynoic acids and functionalized amines, representing the first example of an iron-catalyzed cascade of this type. d-nb.info The reaction mechanism involves the iron catalyst promoting the initial cycloisomerization, followed by amminolysis of the resulting furanone and subsequent cyclization. d-nb.info Gold catalysts are also commonly used, often with additives like silver salts or Brønsted acids, to facilitate these transformations. mdpi.comresearchgate.net The Passerini three-component reaction of 2-chloroquinoline-3-carboxaldehyde, an isocyanide, and 4-pentynoic acid provides a pathway to highly functionalized alkyne-2-chloroquinolines. sciforum.net

Table 2: Research Findings on Cascade and Multicomponent Reactions

| Catalyst/Reaction Type | Reactants | Product(s) | Key Findings | Reference(s) |

| Passerini 3-component reaction | 2-chloroquinoline-3-carboxaldehyde, isocyanide, 4-pentynoic acid | Alkyne-2-chloroquinolines | Efficient synthesis of highly functionalized heterocycles. sciforum.net | sciforum.net |

| Metal-catalyzed cascade | Alkynoic acids, dinucleophiles | Cyclic or polycyclic structures | Involves initial cycloisomerization to an enol lactone. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Iron-catalyzed cascade | Alkynoic acids, functionalized amines | Nitrogen polycycles | First example of an iron-catalyzed cascade with alkynoic acids. d-nb.info | d-nb.info |

| Gold-catalyzed cascade | Alkynoic acids, dinucleophiles | Nitrogen-containing heterocycles | Widely used, often with co-catalysts. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers a distinct avenue for chemical modification and derivatization.

The carboxylic acid functionality can be readily transformed into esters and amides via standard coupling reactions. rsc.orgdiva-portal.org These reactions are pivotal for bioconjugation, allowing for the attachment of the pentynoic acid moiety to biomolecules or surfaces. sigmaaldrich.comnih.gov For example, 4-pentynoic acid can be used to introduce an alkyne group onto amine-containing molecules or surfaces. nih.govrsc.org This is often achieved by activating the carboxylic acid with reagents like N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). sigmaaldrich.comnih.govrsc.org The resulting activated ester is then reactive towards amine groups on proteins, lipids, or functionalized surfaces. sigmaaldrich.comnih.govrsc.org This process provides a terminal alkyne handle that can be used for subsequent "click" chemistry reactions, a powerful tool for bioconjugation. sigmaaldrich.comnih.govjku.at

Table 3: Research Findings on Esterification and Amidation

| Reaction Type | Reagents | Application | Key Findings | Reference(s) |

| Esterification | 4-Pentynoic acid, EDCI, DMAP, PEG | Polymer functionalization | Introduces alkyne functionality to polymers. sigmaaldrich.com | sigmaaldrich.com |

| Amidation | 4-Pentynoic acid, NHS, EDCI, exosomes | Exosome surface modification | Functionalizes exosomal proteins with terminal alkynes for click chemistry. nih.gov | nih.gov |

| Amidation | 4-Pentynoic acid, EDCI, APTES-functionalized glass | Surface functionalization | Creates alkyne-functionalized glass slides. rsc.org | rsc.org |

| Amidation | 4-Pentynoic acid, Azide-PEG-NHS, AFM tips | AFM tip functionalization | Allows for subsequent coupling of alkyne-derivatized ligands via click chemistry. jku.at | jku.at |

Propargylic Rearrangements and Nucleophilic Substitutions

While the primary reactivity of this compound is centered on its alkyne and carboxylic acid groups, the propargylic position can also be involved in certain transformations. For instance, the Ireland-Claisen rearrangement, a -sigmatropic rearrangement, has been explored for the synthesis of γ,δ-unsaturated carboxylic acids. core.ac.uk While not directly a reaction of this compound itself, this rearrangement of allylic esters of similar structures can lead to substituted pentenoic acid derivatives. acs.orgacs.org The rearrangement of allyl fluorovinyl ethers can also be used to synthesize α-trifluoromethyl unsaturated acids. researchgate.net While propargylic rearrangements of 3-alkoxypropenol amino esters have been used as a route to sphingolipid amino acid natural products, this chemistry is more relevant to derivatives of this compound. core.ac.uk

Lewis Acid-Catalyzed Rearrangements (e.g., Meyer–Schuster-type processes)

The Meyer-Schuster rearrangement is a well-established acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. researchgate.netsynarchive.comwikipedia.org While classically conducted with strong acids, modern variants often employ Lewis acid catalysts to achieve milder reaction conditions and improved selectivity. nsf.gov The reaction proceeds through a formal 1,3-hydroxyl shift and tautomerization of an allenol intermediate. rsc.orgorganicreactions.org

Although direct studies on this compound are not extensively documented in this context, its structure, which contains a propargylic system, allows for predictions regarding its behavior under Meyer-Schuster conditions. For the rearrangement to occur in a manner analogous to propargyl alcohols, the alkyne moiety of this compound or its derivatives would require activation by a Lewis acid. The reaction mechanism typically involves the protonation of the hydroxyl group in propargyl alcohols, followed by a 1,3-shift. wikipedia.org In the case of this compound, the carboxylic acid functionality itself is unlikely to undergo a direct Meyer-Schuster rearrangement. However, a derivative, such as a propargylic alcohol synthesized from this compound, would be a suitable substrate.

A variety of Lewis acids have been shown to catalyze the Meyer-Schuster rearrangement, offering alternatives to traditional strong acid catalysis. nsf.gov These catalysts can facilitate the reaction under milder conditions, potentially increasing compatibility with other functional groups within a complex molecule.

Table 1: Examples of Lewis Acids Used in Meyer-Schuster Rearrangements

| Catalyst Type | Examples | Reference |

| Metal Halides | InCl₃ | researchgate.net |

| Metal Triflates | Sc(OTf)₃ | nsf.gov |

| Other Metal Salts | Ag(I) salts | nsf.gov |

| Organometallic Complexes | Ru-based catalysts | nsf.gov |

The application of these catalysts to derivatives of this compound could pave the way for the synthesis of various functionalized unsaturated carbonyl compounds.

Catalytic Propargylic Substitutions (e.g., involving transition metals and various nucleophiles)

Catalytic propargylic substitution represents a powerful method for forming carbon-carbon and carbon-heteroatom bonds. This transformation typically involves the reaction of a propargylic substrate with a nucleophile in the presence of a transition metal catalyst. While specific research on this compound as a substrate in these reactions is limited, the general principles of propargylic substitution can be applied to its derivatives, particularly its esters. Propargylic esters are known to be effective substrates in reactions catalyzed by late transition metals such as gold. acs.org

The mechanism often involves the coordination of the transition metal to the alkyne of the propargylic ester. This activation facilitates a nsf.govnsf.gov-sigmatropic rearrangement, leading to the formation of an allenyl ester intermediate. This intermediate is then susceptible to attack by a nucleophile. acs.org A wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based nucleophiles, have been successfully employed in these reactions. nih.gov

The choice of catalyst and nucleophile can influence the regioselectivity and stereoselectivity of the substitution. For instance, copper-catalyzed propargylic substitutions are noted for their versatility and mild reaction conditions. nih.gov

Table 2: Transition Metals and Nucleophiles in Propargylic Substitution

| Transition Metal | Nucleophile Type | Example of Nucleophile | Reference |

| Gold (Au) | Oxygen | Alcohols | acs.org |

| Copper (Cu) | Nitrogen | Azides | researchgate.netnih.gov |

| Ruthenium (Ru) | Oxygen | Carboxylic Acids | uniovi.es |

| Palladium (Pd) | Carbon | (Hetero)arylethylamines | uniovi.es |

The derivatization of this compound into a suitable propargylic ester would allow it to participate in these versatile transformations, offering pathways to a diverse array of functionalized molecules. For instance, the intramolecular addition of a carboxylic acid to an alkyne, a related transformation, has been demonstrated with 4-pentynoic acid, highlighting the potential for such cyclization reactions. uniovi.esmdpi.com

Radical Propargyl Functionalization Processes

Radical reactions offer a complementary approach to ionic reactions for the functionalization of alkynes. The propargylic position of this compound and its derivatives is susceptible to radical-mediated transformations. One of the most prominent examples of radical functionalization involving a related compound is the use of 4-pentynoic acid in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This reaction, while often considered a pericyclic reaction, involves radical intermediates.

Furthermore, the functionalization of alkenes and alkynes through radical processes is a burgeoning field. For example, the radical oxyfunctionalization of alkenoic acids using a copper catalyst has been shown to produce functionalized lactones. nih.gov A similar strategy could potentially be applied to this compound, where the addition of a radical across the alkyne could be followed by an intramolecular cyclization involving the carboxylic acid group.

Photoinitiated radical reactions, such as the thiol-yne click reaction, provide a metal-free alternative for the functionalization of alkynes. rsc.org In such a process, photogenerated thiol radicals can add across the carbon-carbon triple bond of this compound or its derivatives. This method has been used to modify surfaces by first functionalizing them with 4-pentenoic acid to introduce terminal alkyne groups, which then undergo reaction with thiols. rsc.org

The atom transfer radical polymerization (ATRP) of monomers containing alkyne groups, such as propargyl methacrylate, has been explored, although it can be complicated by side reactions involving the alkyne. researchgate.net Nevertheless, polymers containing pendant alkyne groups are valuable platforms for post-polymerization modification via radical-mediated processes.

Table 3: Examples of Radical Functionalization Reactions

| Reaction Type | Substrate Example | Radical Source/Initiator | Product Type | Reference |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-Pentynoic acid | Copper(I) | Triazole | researchgate.net |

| Radical Oxyfunctionalization | 4-Phenyl-4-pentenoic acid | (Diacetoxyiodo)benzene | Functionalized Lactone | nih.gov |

| Thiol-Yne Click Reaction | 4-Pentenoic acid functionalized surface | Photoinitiator | Thioether | rsc.org |

These examples underscore the potential of this compound and its derivatives to participate in a variety of radical functionalization reactions, leading to the synthesis of diverse molecular architectures.

Catalytic Strategies in 3 Pentynoic Acid Chemistry

Transition Metal Catalysis

Transition metals serve as versatile catalysts for a variety of transformations involving 3-pentynoic acid and its derivatives. By activating the carbon-carbon triple bond or participating in reactions at the carboxylic acid moiety, these metals facilitate cyclizations, carbonylations, and other complex chemical processes.

Palladium-Catalyzed Reactions (e.g., cyclization, carbonylation, ynenol lactone synthesis)

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds. While palladium-catalyzed reactions of alkynoic acids are widespread, specific applications to this compound are less frequently documented than for its isomer, 4-pentynoic acid. For instance, the palladium-catalyzed intramolecular cyclization of 4-pentynoic acid derivatives is a known method for producing enol lactones. chemicalbook.com Similarly, palladium catalysts are effective for the synthesis of ynenol lactones from 4-pentynoic acid and 1-bromo-1-alkynes. chemicalbook.com

In the context of related compounds, palladium(II) salts have been shown to catalyze the cyclization of various alkynoic acids. molaid.com Research on the carbonylation of pentenoic acid isomers to produce adipic acid has also been conducted, highlighting the industrial relevance of such transformations. researchgate.net The hydrogenation of the related 2-methyl-3-pentynoic acid using a palladium-on-carbon catalyst to yield alkyl-2-methyl-cis-3-pentenoate has also been reported. google.com However, direct studies detailing the palladium-catalyzed cyclization, carbonylation, or ynenol lactone synthesis specifically from this compound are not extensively present in the surveyed scientific literature.

Table 1: Overview of Palladium-Catalyzed Reactions on Pentynoic Acid Isomers

| Reaction Type | Substrate Example | Catalyst System | Product Type | Source |

|---|---|---|---|---|

| Intramolecular Cyclization | 4-Pentynoic acid | Pd(II) salts | Enol lactones | chemicalbook.commolaid.com |

| Ynenol Lactone Synthesis | 4-Pentynoic acid | Pd catalyst | Ynenol lactones | chemicalbook.com |

Copper-Catalyzed Transformations (e.g., intramolecular cyclizations, cascade reactions)

Copper catalysts are well-known for promoting the cyclization of alkynoic acids. Specifically, the intramolecular cyclization of 4-pentynoic acid to form enol lactones is a documented transformation. chemicalbook.com Research has also been conducted on screening various copper salts for their efficacy in the cyclization of this compound. core.ac.uk The use of copper-clay based catalysts has also been noted in relation to this compound. semanticscholar.org

These cyclization reactions often serve as the initial step in more complex cascade processes. For example, the in-situ-formed enol lactone can be intercepted by a nucleophile, leading to the rapid construction of diverse heterocyclic frameworks. While the general reactivity pattern is established for alkynoic acids, detailed reports focusing solely on cascade reactions starting from this compound are limited.

Gold-Catalyzed Reactions and Cascade Processes

Gold catalysts, particularly gold(I) and gold(III) species, have emerged as exceptionally effective for activating carbon-carbon triple bonds towards nucleophilic attack. Gold-catalyzed cyclization of alkynoic acids, including related butynoic and pentynoic acids, is a common strategy for synthesizing lactones. molaid.com These reactions often proceed through an initial intramolecular cycloisomerization to form a reactive enol-lactone intermediate. This intermediate can then participate in subsequent cascade reactions with various nucleophiles. While this catalytic approach is well-established for the general class of alkynoic acids, specific studies detailing cascade processes originating from this compound are not prominently featured in available research.

Nickel-Catalyzed Propargylic Substitution Reactions

Nickel catalysis is a powerful tool for various organic transformations, including cross-coupling and reduction reactions. In the context of this compound chemistry, the use of a Raney nickel catalyst for the hydrogenation of 2-methyl-3-pentynoic acid has been described. google.com This process reduces the alkyne functionality.

Propargylic substitution involves the replacement of a leaving group at a position adjacent to a carbon-carbon triple bond. For this compound, the propargylic position is the C-5 methyl group. Direct catalytic substitution at this unactivated sp³-hybridized carbon is challenging and not a commonly reported transformation for this substrate. Therefore, nickel-catalyzed propargylic substitution reactions, as a specific class of transformation, are not typically associated with this compound in the scientific literature.

Rhodium-Catalyzed Processes (e.g., hydroformylation of related pentenoic acids)

Rhodium catalysts have shown notable utility in reactions involving derivatives of this compound. Specifically, dirhodium catalysts like Rh₂(esp)₂ have been examined for their catalytic activity with this compound. core.ac.uk Optimization studies for reactions involving this substrate and catalyst system have been performed, indicating active research in this area. core.ac.uk

Furthermore, rhodium is a key metal for the hydroformylation of alkenes. The hydroformylation of related pentenoic acids, which are isomers of 3-pentenoic acid, is a well-studied process used to introduce a formyl group across the double bond.

Table 2: Rhodium-Catalyzed Reaction with this compound

| Catalyst | Substrate | Reaction Type | Note | Source |

|---|

Ruthenium Carbene-Mediated Reactions

Ruthenium carbenes, particularly Grubbs-type catalysts, are famous for their role in olefin metathesis. Their application has been extended to related reactions with alkynes. Research has shown that second-generation ruthenium carbene complexes can catalyze ring-closing metathesis (RCM) involving diene-containing derivatives. researchgate.net Notably, studies have been conducted on substrates such as 5-amino-3-pentynoic acid, a functionalized derivative of this compound. researchgate.net This suggests that with appropriate derivatization to introduce a second alkene moiety, this compound could be a precursor for ruthenium-catalyzed metathesis reactions to form complex cyclic structures.

Acid Catalysis (Lewis and Brønsted Acid Mediated Transformations)

Acid catalysis offers a powerful tool for the transformation of alkynoic acids, including this compound, primarily through hydration and cyclization reactions. Both Brønsted and Lewis acids can activate the alkyne triple bond towards nucleophilic attack.

Brønsted Acid Catalysis:

Brønsted acids are effective in catalyzing the hydration of alkynes to form carbonyl compounds. thieme-connect.comorganicchemistrytutor.com The reaction proceeds via the protonation of the alkyne to form a vinyl cation intermediate, which is then attacked by water. organicchemistrytutor.com For an internal alkyne like this compound, this would lead to the formation of a ketone. Strong acids such as trifluoromethanesulfonic acid (TfOH) and trifluoromethanesulfonimide (Tf2NH) have been shown to be excellent catalysts for the hydration of various alkynes, often providing perfect regioselectivity without the need for a metal co-catalyst. thieme-connect.com While sulfuric acid has been used historically, it often requires harsh conditions and large excess amounts. thieme-connect.com

In addition to hydration, Brønsted acids can mediate other transformations. For instance, the ring-opening of γ-valerolactone over solid acid catalysts like silica-alumina can produce 3- and 4-pentenoic acids, which subsequently isomerize. rsc.org This indicates that under acidic conditions, the position of the unsaturated bond in pentenoic acid derivatives can be manipulated.

Lewis Acid Catalysis:

Lewis acids activate the alkyne group by coordinating to the triple bond, making it more electrophilic and susceptible to nucleophilic attack. This strategy is frequently employed in cyclization reactions of alkynoic acids to form lactones. researchgate.netresearchgate.net While many examples utilize transition metals like gold, palladium, or mercury as the Lewis acid, other metal salts can also be effective. researchgate.netbeilstein-journals.orgrsc.orgcairnrepo.org For example, Hg(II) salts are known to catalyze the cyclization of alkynoic acids to produce lactones, such as γ-methylene-γ-butyrolactones from 4-pentynoic acid derivatives. beilstein-journals.org The choice of Lewis acid can influence the reaction pathway, leading to different cyclization products (e.g., endo- vs. exo-cyclization). researchgate.net

The combination of a Lewis acid with a Brønsted base can be particularly effective. For instance, a dinuclear gold(I) complex, which dissociates into a Lewis acidic gold species and a Brønsted basic hydroxide, efficiently catalyzes the cyclization of γ- and δ-alkynoic acids. researchgate.net The Lewis acid activates the alkyne, while the base deprotonates the carboxylic acid, generating a more nucleophilic carboxylate. researchgate.net

Table 1: Examples of Acid-Catalyzed Transformations of Alkynes/Alkynoic Acids

| Catalyst Type | Substrate Type | Transformation | Product Type | Ref |

|---|---|---|---|---|

| Brønsted Acid (TfOH) | Phenylacetylene | Hydration | Acetophenone | thieme-connect.com |

| Brønsted Acid (Solid) | γ-Valerolactone | Ring-opening/Isomerization | Pentenoic Acids | rsc.org |

| Lewis Acid (HgO) | 4-Pentynoic Acid Derivatives | Cyclization | γ-Methylene Butyrolactones | beilstein-journals.org |

| Lewis Acid (Au(I) complex) | γ/δ-Alkynoic Acids | Cyclization | Lactones | researchgate.net |

| Lewis Acid (Pd complex/Mg(OTf)2) | β-Dicarbonyl compounds with alkynes | Carbo-cyclization | Carbo- and Heterocycles | rsc.org |

Organocatalytic Methodologies (e.g., atroposelective reactions using propargylic aldehydes)

Organocatalysis provides a metal-free approach to asymmetric synthesis. While direct organocatalytic reactions on this compound are not prominent in the literature, the related propargylic aldehyde, 3-pentynal, is a relevant substrate for such transformations, particularly in the synthesis of axially chiral molecules.

Atroposelective reactions, which create stereoisomers arising from restricted rotation around a single bond, can be achieved using organocatalysis. Chiral N-heterocyclic carbenes (NHCs) and chiral amine catalysts are key players in this field. beilstein-journals.orgresearchgate.net

N-Heterocyclic Carbene (NHC) Catalysis:

NHCs are versatile organocatalysts that can be used to generate axially chiral styrenes from propargylic aldehydes. beilstein-journals.orgresearchgate.net The general mechanism involves the reaction of the NHC with the propargylic aldehyde to form an acyl azolium intermediate. This intermediate can then undergo various transformations, such as a 1,4-addition with a nucleophile, leading to the formation of a chiral product after subsequent steps. beilstein-journals.org For example, NHC-catalyzed reactions of propargylic aldehydes with sulfinic acids and phenols have been developed to assemble axially chiral styrenes with high yields and enantiomeric purities. beilstein-journals.orgresearchgate.net Another strategy involves the NHC-catalyzed desymmetrization of N-aryl maleimides to create atropisomeric structures. beilstein-journals.org

Iminium/Enamine Catalysis:

Chiral primary or secondary amines can activate α,β-unsaturated aldehydes, including propargylic aldehydes, through the formation of chiral iminium ions or enamines. This activation mode is central to many atroposelective strategies. For instance, a Jørgensen–Hayashi-type organocatalyst has been used for the atroposelective Michael addition to alkynals, yielding axially chiral styrenes. beilstein-journals.org The reaction proceeds through the formation of an iminium intermediate from the propargylic aldehyde and the chiral amine catalyst, which then directs the stereoselective attack of a nucleophile. beilstein-journals.org

While these examples focus on propargylic aldehydes, the principles are extendable. The carboxylation of terminal alkynes to form propiolic acids can be achieved using organocatalysts like pyrazoles or bifunctional N-heterocyclic carbenes, representing an alternative to metal-catalyzed methods. sci-hub.sersc.org This demonstrates the potential of organocatalysis to manipulate the carboxylic acid functionality in alkyne-containing molecules.

Table 2: Examples of Organocatalytic Atroposelective Reactions with Propargylic Systems

| Catalyst Type | Substrate Type | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Propargylic aldehydes, sulfinic acids, phenols | 1,4-Addition / Cyclization | Axially Chiral Styrenes | beilstein-journals.orgresearchgate.net |

| Chiral Amine (Jørgensen–Hayashi-type) | Propargylic aldehydes (Alkynals) | Michael Addition | Axially Chiral Styrenes | beilstein-journals.org |

| N-Heterocyclic Carbene (NHC) | Propargylic substitution of azolium enolates | Two-directional cyclization | Bridged Biaryls | acs.org |

Theoretical and Computational Chemistry Insights

Mechanistic Elucidation through Quantum Chemical Calculations (e.g., DFT studies of catalytic selectivity and reaction pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of reactions involving unsaturated carboxylic acids. researchgate.netresearchgate.net By mapping potential energy surfaces, identifying transition states, and calculating reaction barriers, DFT studies provide a step-by-step understanding of how reactions proceed and why certain products are favored. acs.orgresearchgate.net

A significant area of investigation for analogous C5 unsaturated acids has been catalytic hydroformylation. DFT calculations have been instrumental in understanding the high regioselectivity observed in the rhodium-catalyzed hydroformylation of 3-pentenoic acid. researchgate.net These studies reveal large energy differences between the competing reaction pathways that lead to different aldehyde products. researchgate.net The calculations show that the hydride migration step is crucial for determining selectivity. nih.govhomkat.nl For instance, in a supramolecular catalyst system, the pathway leading to the desired linear aldehyde is significantly lower in energy than the one leading to the branched product, which would require substantial and energetically costly structural rearrangements of the catalyst-substrate complex. nih.gov This computational insight explains the experimentally observed high selectivity. researchgate.netnih.gov

Similarly, DFT has been employed to unravel the mechanism of the palladium-catalyzed cycloisomerization of alkynoic acids. rsc.org These calculations have confirmed the cooperative role of the palladium center and the ligand backbone. rsc.org They have also revealed the surprising involvement of a second molecule of the alkynoic acid, which acts as a proton shuttle, facilitating key steps like the nucleophilic attack and the final protonolysis of the vinyl-palladium intermediate. rsc.org In gold-catalyzed cycloisomerization of alkynoic acids within a cavitand, DFT calculations have successfully modeled the entire reaction mechanism, which includes the intramolecular addition of the carboxylic acid to the gold-activated alkyne and a subsequent protodeauration step. diva-portal.org These calculations accurately reproduced the experimental observation that γ-lactones are formed exclusively, with the cyclization/proton transfer step being both rate-determining and selectivity-determining. diva-portal.org

Quantum chemical methods are also used to explore the fundamental decomposition pathways of related C5 structures. For instance, studies on gamma-valerolactone (B192634) (GVL) show that its initial decomposition involves isomerization to 4-pentenoic acid, which can then further isomerize to 3-pentenoic acid. rsc.orgresearchgate.net The potential energy surfaces for these transformations have been mapped using high-level quantum chemical calculations. rsc.orgugent.beacs.orgresearchgate.net

Table 1: DFT Calculated Energy Barriers in Alkynoic Acid Reactions

This table presents data from DFT calculations on related alkynoic acid reactions, illustrating how computational chemistry quantifies energy barriers to predict reaction feasibility and pathways.

| Reaction | Substrate | Catalyst System | Calculated Step | Relative Energy Barrier (kcal/mol) | Reference |

| Hydroformylation | 3-Butenoic Acid | Rh-OrthoDIMPhos | Transition state to linear product | +11.6 | d-nb.info |

| Hydroformylation | 3-Butenoic Acid | Rh-OrthoDIMPhos | Transition state to branched product | +21.2 | d-nb.info |

| Cycloisomerization | 4-Pentynoic Acid | Pd-Pincer Complex | Proton transfer via substrate shuttle | Lower barrier with shuttle | rsc.org |

| Cycloisomerization | Alkynoic Acids | Gold-Cavitand | 5-exo-dig cyclization | Favored pathway | diva-portal.org |

| Cycloisomerization | Alkynoic Acids | Gold-Cavitand | 6-endo-dig cyclization | Disfavored pathway | diva-portal.org |

Predictive Modeling of Reactivity and Selectivity in 3-Pentynoic Acid Transformations

Predictive modeling, fueled by computational chemistry, allows researchers to forecast the reactivity and selectivity of this compound in various chemical transformations before conducting experiments. This approach saves resources and accelerates the discovery of new reactions and processes. acs.org

One of the key applications of predictive modeling is in catalysis. By modeling the interaction of this compound with a potential catalyst, it is possible to predict the outcome of the reaction. For example, in the palladium-catalyzed hydroxycarbonylation of pentenoic acid isomers, DFT calculations showed that the active catalyst isomerizes the different pentenoic acids into an equilibrium mixture. acs.org From this mixture, the system selectively carbonylates and hydrolyzes the substrate to form adipic acid. acs.org The modeling identified hydrolysis as the rate-limiting and selectivity-determining step, providing a clear target for future catalyst improvement. acs.org

Predictive models are also crucial for understanding how catalyst structure influences selectivity. In the hydroformylation of unsaturated acids like 3-butenoic and 4-pentenoic acid, DFT calculations predicted how changing the ligand structure in a rhodium catalyst would affect the regioselectivity. d-nb.info The models showed that while a specific ligand design could effectively pre-organize 3-butenoate for selective hydroformylation, the same catalyst was not effective for 4-pentenoate, a prediction that matched experimental observations. d-nb.info This demonstrates the power of computational models to predict the substrate scope of a catalyst.

Furthermore, computational tools can predict the intrinsic reactivity of the molecule itself. For example, models can calculate bond dissociation energies to predict which chemical bonds are most likely to break under certain conditions. researchgate.net For this compound, this could be used to predict its stability and potential decomposition pathways at high temperatures or under photochemical conditions. By combining automated reaction path search methods with kinetic modeling, it is possible to enumerate potential reactants that could lead to a target molecule, or conversely, all likely products from a given reactant like this compound. acs.org

Computational Design of Catalysts and Novel Derivatives

Building on mechanistic understanding and predictive modeling, computational chemistry enables the de novo design of catalysts and novel derivatives with desired properties. This rational design approach is more efficient than traditional trial-and-error methods.

The design of catalysts for specific transformations of this compound can be guided by computational principles. For instance, inspired by mechanistic insights from DFT studies, researchers have rationally redesigned catalysts to improve performance. In the hydroformylation of 3-butenoic acid, a close analog of this compound, a ligand was computationally redesigned to alter the distance between the catalytic rhodium center and a substrate-binding pocket. d-nb.info This modification, guided by DFT calculations, aimed to optimize the pre-organization of the substrate for higher regioselectivity. nih.govhomkat.nl

Supramolecular chemistry offers another avenue for catalyst design, where non-covalent interactions are harnessed to control reactivity and selectivity. acs.org Computational modeling is key to designing these complex systems. acs.org For reactions involving carboxylic acids, catalysts can be designed with hydrogen-bond donors or receptors that precisely position the substrate's carboxylic acid group, thereby controlling the orientation of the reactive alkyne moiety relative to the catalytic metal center. nih.gov DFT calculations can be used to model these interactions and predict the most stable and reactive catalyst-substrate conformations, guiding the synthesis of highly selective catalysts for transformations of this compound.

Computational design is not limited to catalysts. It can also be used to design novel derivatives of this compound. By calculating properties such as electronic structure, lipophilicity, and binding affinity to biological targets, computational models can help design new molecules with potential applications in materials science or as bioactive compounds. For example, molecular docking simulations could predict how derivatives of this compound might interact with an enzyme's active site, guiding the synthesis of potent and selective inhibitors.

Diverse Applications of 3 Pentynoic Acid and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

The rigid structure and reactive nature of the alkyne group in 3-pentynoic acid make it a valuable starting material for the synthesis of complex, biologically active molecules. It serves as a key intermediate in the creation of enzyme inhibitors and natural product analogs.

Precursors for Small-Molecule Enzyme Inhibitors

This compound is utilized in the synthesis of potent enzyme inhibitors with therapeutic potential. Its chemical framework is incorporated into molecules designed to target specific enzymes involved in disease pathways.

Geranylgeranyltransferase Type I (GGTase-I) Inhibitors : this compound is identified as a precursor for inhibitors of geranylgeranyltransferase Type I. lookchem.comintlab.org GGTase-I is an enzyme that plays a critical role in the post-translational modification of various proteins, including oncogenic GTPases like K-Ras and RhoA. cancer.gov By catalyzing the attachment of a geranylgeranyl lipid group, GGTase-I enables the proper membrane localization and function of these signaling proteins. cancer.govnih.gov Inhibition of this enzyme can disrupt these oncogenic pathways, which may result in cell cycle arrest and apoptosis, highlighting its potential as an antineoplastic strategy. cancer.gov

Proteasome Inhibitors (e.g., Salinosporamide A) : The compound is also used in the synthesis of Salinosporamide A, a powerful proteasome inhibitor with notable anti-cancer properties. lookchem.comintlab.org Salinosporamide A, which is in clinical development as a cancer drug candidate, functions by inhibiting the 20S proteasome. nih.govacs.org While some total syntheses of Salinosporamide A have been accomplished starting from 4-pentenoic acid, this compound also serves as a reported precursor. lookchem.comnih.govacs.org The mechanism of action involves the electrophilic β-lactone of Salinosporamide A forming a covalent bond with an N-terminal threonine residue of the 20S proteasome, thereby blocking its proteolytic activity. researchgate.net

| Enzyme Target | Inhibitor/Related Compound | Therapeutic Potential |

| Geranylgeranyltransferase Type I (GGTase-I) | GGTase-I Inhibitors | Anti-cancer cancer.gov |

| 20S Proteasome | Salinosporamide A | Anti-cancer nih.govresearchgate.net |

Synthesis of Biologically Active Natural Products and Analogs

The structural features of this compound are advantageous for constructing the core scaffolds of various bioactive molecules, including important pharmaceutical agents and their derivatives.

Intermediates for Sacubitril : Sacubitril (AHU-377) is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure. nih.govresearchgate.net The synthesis of sacubitril involves the preparation of key intermediates, such as (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. nih.gov Various synthetic routes have been developed to produce these precursors efficiently, establishing the stereocenters required for the final active pharmaceutical ingredient. researchgate.net

β-Amino Acid Derivatives : β-amino acids are crucial components of numerous biologically active molecules and are used to create peptidomimetics with enhanced metabolic stability. researchgate.netnih.gov The synthesis of enantiomerically pure β-amino acid derivatives is a significant area of research. nih.gov Methodologies for their synthesis include conjugate additions to α,β-unsaturated carbonyl compounds and the hydrogenation of β-amino acrylates. nih.govillinois.edu These derivatives have shown a range of pharmacological properties, including antibacterial and antifungal activities. hilarispublisher.com

Exploration of Bioactivity

Derivatives structurally related to this compound have been investigated for a variety of biological activities, demonstrating the potential for this chemical class in developing new therapeutic agents.

Antimicrobial Potential : Various carboxylic acid derivatives have demonstrated significant antimicrobial activity. nih.gov For instance, derivatives of methyl-branched n-nonanoic acid have shown effectiveness against a range of bacteria and fungi. researchgate.net Phenolic acids and their derivatives can also act against both Gram-positive and Gram-negative bacteria by mechanisms such as decreasing extracellular pH. mdpi.com The antimicrobial efficacy of such compounds often depends on their chemical structure, including the nature and position of substituents which can influence their interaction with bacterial cell targets. mdpi.com

Anti-inflammatory and Neuropharmacological Potential : The bioactivity of carboxylic acid derivatives extends to other therapeutic areas. For example, some cinnamic acid derivatives exhibit anti-inflammatory and neuroprotective properties. mdpi.com Furthermore, studies on valproic acid (VPA) derivatives, such as S-2-pentyl-4-pentynoic acid, have explored their effects on histone deacetylase (HDAC) inhibition. nih.gov This line of research investigates the structure-activity relationships that correlate HDAC inhibition with certain neuropharmacological effects, including teratogenicity. nih.gov

| Bioactivity | Related Derivative Class | Research Findings |

| Antimicrobial | Nonanoic acid derivatives | Active against pathogens like Mycobacterium smegmatis and Candida spp. researchgate.net |

| Antimicrobial | Phenolic acids | Activity depends on chemical structure and substituents on the benzene ring. mdpi.com |

| Neuropharmacological | Valproic acid derivatives (e.g., S-2-pentyl-4-pentynoic acid) | Investigated for histone deacetylase (HDAC) inhibition and associated effects. nih.gov |

Chemical Biology and Bioconjugation Techniques

The alkyne functional group is a key feature of this compound, enabling its use in powerful chemical reactions for labeling and modifying biological molecules.

Utilization in Click Chemistry and Bioorthogonal Labeling

This compound's terminal alkyne group makes it a suitable substrate for "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. mdpi.com One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nobelprize.org

This reaction allows for the covalent ligation of an alkyne-containing molecule (like this compound or its derivatives) to an azide-modified target. nobelprize.org In the context of chemical biology, this has profound applications for the functionalization of proteins and peptides. nih.gov For example, a protein can be metabolically or chemically modified to incorporate an azide group. Subsequently, an alkyne-bearing probe, derived from a structure like this compound, can be "clicked" onto the protein. science.gov This enables the attachment of fluorescent dyes, affinity tags, or other reporter molecules, facilitating the visualization and study of biological processes in living systems without interfering with them—a concept known as bioorthogonal labeling. mdpi.comnih.gov Fatty acid analogs containing terminal alkynes, such as 15-hexadecynoic acid (15-HDYA), have been successfully used as chemical probes to study protein palmitoylation via this method. nih.gov

Polymer Chemistry and Advanced Materials Science

While the bifunctional nature of this compound, possessing both a polymerizable alkyne group and a reactive carboxylic acid, suggests potential applications in polymer chemistry and materials science, detailed research findings on its specific use in these areas are not extensively documented in the reviewed literature. The alkyne and carboxylic acid moieties could theoretically be used to synthesize specialized polyesters or other polymers with unique side-chain functionalities, but this remains an area for future exploration.

Monomeric Units for Specialty Polymers and Copolymers (e.g., bio-based polycarbonates)

While not a primary monomer for the backbone of common bio-based polycarbonates, this compound serves as a crucial functionalizing agent for creating specialty polymers. Bio-based polycarbonates represent a class of high-performance polymers derived from sustainable resources, offering an alternative to traditional petroleum-based plastics. researchgate.netrsc.org Key monomers in this field include isosorbide (derived from sugar) and limonene oxide (derived from orange peels), which can be polymerized to create materials with excellent mechanical properties, thermal stability, and optical transparency. researchgate.netrsc.orgnih.gov

The innovation involving alkyne-containing molecules like this compound lies in the post-polymerization modification or the creation of functional copolymers. For instance, a polymer backbone with hydroxyl side chains can be chemically modified through esterification with pentynoic acid. nih.gov This process grafts alkyne groups onto the polymer, transforming it into a versatile platform for further reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This approach allows for the attachment of various functional molecules, leading to the development of specialty polymers with tailored properties for advanced applications.

The versatility of bio-based polycarbonates can be significantly enhanced through such modifications. For example, poly(limonene carbonate) contains a double bond in each repeating unit that can be chemically altered to tune the polymer's properties, turning a thermoplastic into a rubber or adding specific functionalities. nih.gov The introduction of an alkyne group from a molecule like this compound would similarly create a "clickable" bio-based polymer, opening avenues for creating advanced materials from renewable resources.

Development of "Clickable" and Biodegradable Polymeric Materials (e.g., polylactides)

The development of "clickable" and biodegradable polymers, particularly based on polylactide (PLA), has become a significant area of research. nih.govunime.it PLA is an attractive aliphatic polyester for biomedical applications due to its biodegradability and biocompatibility. unime.itmdpi.com However, its lack of inherent reactive side chains limits its functionalization. unime.it

To overcome this, researchers have synthesized functionalized lactide monomers that contain pendant alkyne groups. By copolymerizing these alkyne-functionalized monomers with standard lactide, a "clickable" PLA can be produced. nih.govresearchgate.net This creates a polymer backbone with readily available alkyne sites for modification via click chemistry. nih.govunime.it

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a highly efficient "click" reaction used for this purpose. unime.itresearchgate.netmdpi.com It allows for the covalent grafting of various azide-functionalized molecules onto the PLA backbone under mild conditions, without degrading the polymer chain. nih.gov This method provides great flexibility in altering the polymer's composition and properties. nih.gov

Key research findings in this area include:

Tunable Properties: By clicking molecules like poly(ethylene glycol) (PEG) onto the PLA backbone, materials with altered hydrophilicity and thermo-responsive properties can be created. nih.gov

Drug Conjugation: This technique has been used to create novel graft polymer-drug conjugates. For example, an azide-functionalized Paclitaxel-PEG conjugate was successfully "clicked" onto an acetylene-functionalized PLA, developing a targeted drug delivery system. researchgate.netpolyu.edu.hk

Biomaterial Synthesis: The ability to precisely modify PLA allows for the development of new smart biomaterials for applications such as tissue engineering and controlled drug release. nih.gov

The process of creating these functional polymers showcases the power of combining biodegradable platforms with the efficiency and specificity of click chemistry.

Agrochemical Research and Development (General applications of unsaturated carboxylic acids)

Unsaturated carboxylic acids and their derivatives are a significant class of compounds in agrochemical research and development. Their inherent reactivity and biological activity have made them foundational structures for creating a wide range of agricultural products, most notably herbicides. nih.gov The carboxylic acid functional group is a key scaffold in many biologically active compounds, and its ionization at physiological pH can enhance water solubility. researchgate.net

The applications of this class of compounds in agriculture are diverse:

Herbicides: Carboxylic acid derivatives have contributed significantly to the development of herbicides over the past 70 years, targeting various biosynthetic pathways and enzymes in weeds. nih.gov

Plant Growth Regulation: Some simple carboxylic acids, like acetic acid, can act as a growth stimulant for certain plants at low concentrations. quora.com At much higher concentrations, the same compound can function as a herbicide. quora.com

Fertilizer Components: Lower carboxylic acids are utilized in the production of fertilizers, where they can improve the quality of fruit and aid in the transport of essential nutrients to the plants. quora.com

Plant Protection: Research has shown that various organic acids possess bactericidal and fungicidal properties, offering an environmentally acceptable alternative to synthetic pesticides for protecting plants against pathogens. nih.gov The application of these acids can lead to accelerated plant development and increased yields. nih.gov

While specific commercial applications of this compound in agrochemicals are not widely documented, its structure as an unsaturated carboxylic acid places it within the class of molecules actively investigated for developing new and effective agricultural products.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is instrumental in confirming the molecular structure of 3-pentynoic acid. Each technique offers a unique insight into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns are characteristic of its structure. For instance, in a study involving the complexation of 3-pentenoic acid with tin alkoxides, the proton signals for the acid were observed at specific chemical shifts. researchgate.net The methylene (B1212753) protons (CH₂) adjacent to the carboxyl group and the vinyl protons of the double bond show distinct resonances that are crucial for structural confirmation. researchgate.net Although specific data for this compound is not detailed in the provided results, related structures like 4-pentynoic acid show characteristic signals, such as multiplets for the methylene protons and the terminal alkyne proton. chemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum of 3-pentenoic acid provides information on each carbon atom in the molecule. For free 3-pentenoic acid, signals are observed at approximately δ= 17.7 (CH₃), 37.8 (CH₂), 122.8 (CH₃CH=), 129.6 (=CH-CH₂), and 179 ppm (COOH). researchgate.net When complexed with metal alkoxides, these chemical shifts can change, indicating coordination. researchgate.net

2D NMR Techniques : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY) can be employed to further elucidate the structure of this compound derivatives. For example, HSQC spectra of related compounds like 4-pentenoic acid complexes confirm the correlation between proton and carbon signals, aiding in unambiguous peak assignments. rsc.org These 2D methods are invaluable for complex structures or when 1D spectra are ambiguous.

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.8 | Doublet | CH₃ |

| ¹H | ~3.1 | Singlet | CH₂ |

| ¹H | ~5.6 | Multiplet | CH=CH |

| ¹H | ~12.0 | Singlet (broad) | COOH |

| ¹³C | ~17.7 | - | CH₃ |

| ¹³C | ~37.8 | - | CH₂ |

| ¹³C | ~122.8 | - | CH= |

| ¹³C | ~129.6 | - | =CH |

| ¹³C | ~179 | - | COOH |

Note: The data in this table is based on typical values for similar structures and findings from spectroscopic studies of related pentenoic acid derivatives. researchgate.netnih.govspectrabase.com

Infrared (IR) Spectroscopy (with emphasis on acetylenic stretching vibrations)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most characteristic vibrations are those associated with the carboxylic acid and the carbon-carbon triple bond.

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically found in the range of 3300-2500 cm⁻¹, which is due to strong hydrogen bonding. The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak between 1730 and 1700 cm⁻¹. For 3-pentenoic acid, a strong absorbance at 1706 cm⁻¹ for the asymmetric carboxyl stretch has been reported. researchgate.net